molecular formula C29H26FNO5 B4096505 4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4096505
M. Wt: 487.5 g/mol
InChI Key: QFPIYYUWRBKCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a methoxybenzyl group, a fluorophenyl group, a furan ring, and a hexahydroquinoline core

Preparation Methods

The synthesis of 4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate.

    Introduction of the furan ring: This step may involve a cyclization reaction using appropriate reagents and conditions.

    Attachment of the fluorophenyl group: This can be done through a Friedel-Crafts acylation reaction.

    Addition of the methoxybenzyl group: This step may involve a nucleophilic substitution reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Scientific Research Applications

4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new chemical entities.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other hexahydroquinoline derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds include:

  • 4-Methoxybenzyl 7-(4-chlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 4-Methoxybenzyl 7-(4-bromophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 4-Methoxybenzyl 7-(4-methylphenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Properties

IUPAC Name

(4-methoxyphenyl)methyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FNO5/c1-17-26(29(33)36-16-18-5-11-22(34-2)12-6-18)28(25-4-3-13-35-25)27-23(31-17)14-20(15-24(27)32)19-7-9-21(30)10-8-19/h3-13,20,28,31H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPIYYUWRBKCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)F)C4=CC=CO4)C(=O)OCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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4-Methoxybenzyl 7-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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